3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine
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Overview
Description
3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine is a complex organic compound that features a combination of pyridine, piperazine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Piperazine Derivative Preparation: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Coupling Reactions: The pyridine and trifluoromethylphenyl groups are introduced via coupling reactions such as Suzuki or Buchwald-Hartwig coupling, using palladium catalysts and suitable ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, suitable ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine: can be compared with other compounds containing similar moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three moieties, which may confer distinct biological activities and chemical properties not found in simpler compounds.
Properties
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5OS/c21-20(22,23)13-4-3-5-14(12-13)27-8-10-28(11-9-27)19(29)18-16(24)17(26-30-18)15-6-1-2-7-25-15/h1-7,12H,8-11,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWUMQKPOGUXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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